Acetic acid;2-tert-butyl-6-ethynyl-4-methylphenol
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Overview
Description
Acetic acid;2-tert-butyl-6-ethynyl-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group, an ethynyl group, and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-tert-butyl-6-ethynyl-4-methylphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-tert-butyl-6-ethynyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydrogen atoms on the phenol ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the ethynyl group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted phenols.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Acetic acid;2-tert-butyl-6-ethynyl-4-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2-tert-butyl-6-ethynyl-4-methylphenol involves its interaction with various molecular targets. The phenol group can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. The ethynyl group can participate in reactions that modify cellular pathways, potentially leading to therapeutic effects. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methylphenol: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
2-tert-Butyl-6-methylphenol: Similar structure but without the ethynyl group, leading to different chemical properties.
2-tert-Butyl-4-ethynylphenol: Similar but lacks the methyl group, affecting its reactivity and applications.
Uniqueness
Acetic acid;2-tert-butyl-6-ethynyl-4-methylphenol is unique due to the combination of the tert-butyl, ethynyl, and methyl groups on the phenol ring
Properties
CAS No. |
175353-18-1 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
acetic acid;2-tert-butyl-6-ethynyl-4-methylphenol |
InChI |
InChI=1S/C13H16O.C2H4O2/c1-6-10-7-9(2)8-11(12(10)14)13(3,4)5;1-2(3)4/h1,7-8,14H,2-5H3;1H3,(H,3,4) |
InChI Key |
YREOCPCQCGIUKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C#C.CC(=O)O |
Origin of Product |
United States |
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